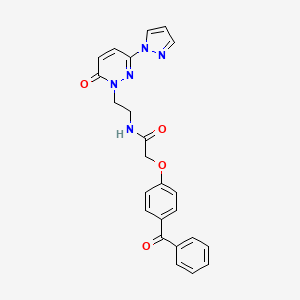

![molecular formula C16H18FN3O3 B2966440 4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 853104-65-1](/img/structure/B2966440.png)

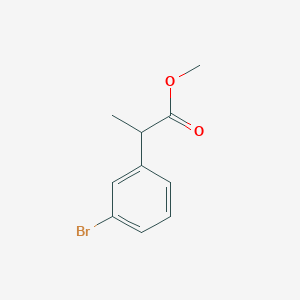

4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyrrolo[2,3-d]pyrimidine or pyrazolo[3,4-d]pyrimidine . It is a compound having a structure represented by a specific formula, and it can exist in various forms such as a stereoisomer, a tautomer, a deuterated form, an N-oxide, a solvate, a metabolite, a pharmaceutically acceptable salt or a prodrug .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. In one study, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 . The synthesis process involved cyclization of suitably functionalized pyrimidine-2,4-diones .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The structure is represented by a specific formula . Further analysis of the molecular structure would require more specific data or computational modeling.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For example, suitably functionalized pyrimidine-2,4-diones can cyclize intramolecularly to yield novel compounds .Wissenschaftliche Forschungsanwendungen

Use in Pharmaceutical Compounds

Field

Pharmaceutical Chemistry Summary: A patent application mentions a compound with a similar structure. The compound could be a stereoisomer, a tautomer, a deuterated form, an N-oxide, a solvate, a metabolite, a pharmaceutically acceptable salt, or a prodrug thereof . Methods: The specific methods of application or experimental procedures are not detailed in the source. Results: The outcomes or results of this application are not specified in the source.

PARP-1 Inhibitors

Field

Medicinal Chemistry Summary: A study reports the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1). PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . Methods: The study involved the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues and evaluation of their inhibitory activity towards PARP-1 . Results: The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively .

Use in Antisense Inhibitors

Field

Molecular Biology Summary: A study discusses the use of 2-O-Methoxyethyl chimeric antisense inhibitors in animals and humans. These inhibitors have shown numerous examples of pharmacologic activity in animal models, illustrating their ability to regulate the expression of targeted genes in vivo . Methods: The specific methods of application or experimental procedures are not detailed in the source. Results: Evidence of antisense activity in patients has also been demonstrated for several targets in preliminary clinical trials .

Nitration Reactions

Field

Organic Chemistry Summary: A study examines nitration reactions of a fused 5,7-diamino pyrimidine derivative under different nitric acid concentrations . Methods: The study involved examining nitration reactions of the fused 5,7-diamino pyrimidine derivative under different nitric acid concentrations . Results: The outcomes or results of this application are not specified in the source.

Zukünftige Richtungen

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For example, it could be further studied as a potential inhibitor of PARP-1 . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis .

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-19-12-9-20(7-8-23-2)15(21)13(12)14(18-16(19)22)10-3-5-11(17)6-4-10/h3-6,14H,7-9H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBRFFVGCAYYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)F)C(=O)N(C2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2966357.png)

![N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2966359.png)

![5-[(3-Fluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2966368.png)

![1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone](/img/structure/B2966370.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966373.png)

![1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2966374.png)

![1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B2966380.png)